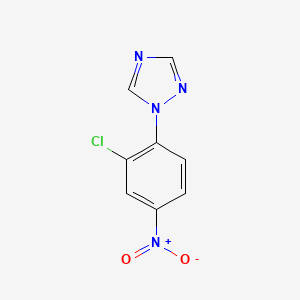

1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole

描述

1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole ring substituted with a 2-chloro-4-nitrophenyl group. This compound is notable for its electron-withdrawing substituents (chloro and nitro groups), which enhance electrophilicity and influence its physicochemical properties, such as stability and lipophilicity .

属性

IUPAC Name |

1-(2-chloro-4-nitrophenyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4O2/c9-7-3-6(13(14)15)1-2-8(7)12-5-10-4-11-12/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZCZHOPNAVSFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole typically involves the reaction of 2-chloro-4-nitroaniline with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

化学反应分析

1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The triazole ring can be oxidized under strong oxidizing conditions, leading to the formation of different oxidation products.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or interfere with receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Physicochemical Properties

- Solubility and Stability: The nitro group in this compound likely reduces water solubility compared to Propiconazole (log P ~3.7) but increases reactivity toward nucleophilic targets .

生物活性

1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a triazole ring that contributes to its biological activity through various mechanisms of action.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. A study highlighted the effectiveness of similar triazole derivatives against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.25 to 32 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 0.25 |

| This compound | E. coli | 32 |

| Ciprofloxacin | S. aureus | 1 |

| Clinafloxacin | MRSA | 0.25 |

The introduction of halogens like chlorine and nitro groups in the phenyl ring has been shown to enhance antibacterial activity by increasing binding interactions with bacterial enzymes .

Antifungal Activity

The antifungal potential of triazoles is well-documented. Studies have demonstrated that derivatives of 1,2,4-triazoles exhibit broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. For instance, compounds with specific substitutions at the triazole ring showed MIC values as low as 0.0156 µg/mL against resistant strains .

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| This compound | C. albicans | 0.25 |

| Triazole Derivative A | A. fumigatus | 0.0156 |

These compounds work by inhibiting key enzymes involved in fungal cell wall synthesis and ergosterol biosynthesis .

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory properties of triazole derivatives. In vitro assays demonstrated that certain derivatives could significantly reduce cytokine release (e.g., TNF-α and IL-6) in peripheral blood mononuclear cells . This suggests potential applications in treating inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of various triazole derivatives:

- Study on Antibacterial Efficacy : A series of synthesized triazoles were tested against multiple bacterial strains with results indicating enhanced activity due to structural modifications including the addition of halogen groups .

- Fungal Resistance : Research highlighted a novel triazole derivative that displayed potent activity against fluconazole-resistant Candida albicans, showcasing its potential in overcoming drug resistance .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole, and what challenges arise during purification?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with nitration and chlorination of phenyl precursors, followed by cyclization to form the triazole ring. A common approach includes using 2-chloro-4-nitroaniline as a starting material, reacting it with hydrazine hydrate to form a hydrazine intermediate, and subsequent cyclization with cyanogen bromide or nitriles. Challenges include controlling regioselectivity during cyclization and removing byproducts (e.g., unreacted halides). Purification often requires column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the aromatic proton environment (e.g., splitting patterns for nitro and chloro substituents). Infrared (IR) spectroscopy identifies functional groups like the nitro group (stretching at ~1520 cm⁻¹) and triazole ring (C-N stretches at ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 255.03 for C₈H₅ClN₄O₂). Cross-referencing with PubChem data ensures consistency in spectral profiles .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans).

- Enzyme Inhibition : Fluorometric assays targeting cytochrome P450 or cyclooxygenase-2 (COX-2) to assess binding affinity.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to evaluate selectivity. Positive controls (e.g., fluconazole for antifungal tests) and solvent controls (DMSO <1%) are essential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this triazole derivative?

- Methodological Answer : SAR studies require systematic modification of substituents:

- Nitro Group Position : Compare activity of 4-nitro vs. 3-nitro isomers.

- Chloro Substitution : Replace Cl with F or Br to assess halogen effects on lipophilicity and target binding.

- Triazole Modifications : Introduce methyl or phenyl groups at the 1H position to evaluate steric effects.

Computational docking (e.g., AutoDock Vina) paired with in vitro validation can prioritize analogs for synthesis. For example, shows that methylsulfonyl groups enhance COX-2 inhibition in similar triazoles .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Discrepancies may arise from:

- Assay Conditions : Standardize protocols (e.g., pH, temperature, incubation time) and validate with reference compounds.

- Compound Purity : Use HPLC (>95% purity) to eliminate confounding effects from impurities.

- Cell Line Variability : Test across multiple cell lines (e.g., HeLa vs. MCF-7) and include replicates. Meta-analysis of existing data (e.g., PubChem BioAssay) can identify trends .

Q. What methodologies are recommended for studying the environmental fate and degradation pathways of this compound?

- Methodological Answer : Key approaches include:

- Hydrolytic Degradation : Expose the compound to buffered solutions (pH 4–9) at 25–50°C, analyzing breakdown products via LC-MS.

- Photolysis : Use UV irradiation (λ = 254–365 nm) to simulate sunlight exposure.

- Soil Metabolism : Conduct OECD 307 tests with loamy soil to track nitro group reduction or triazole ring cleavage. ’s handbook outlines protocols for halogenated hydrocarbons, which are applicable here .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。